Itraconazole - 873066-43-4

Itraconazole

Catalog Number: EVT-1196365
CAS Number: 873066-43-4
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itraconazole is a synthetic triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. [] It was first introduced in 1980 and is widely used in both clinical and research settings to study and combat fungal infections. []

Future Directions
  • New Formulations: Developing novel drug delivery systems to improve itraconazole bioavailability and overcome limitations associated with its poor water solubility. []
  • Overcoming Resistance: Investigating strategies to combat the emergence of itraconazole-resistant fungal strains, including the development of new antifungal agents with alternative mechanisms of action. []
  • Combination Therapies: Exploring synergistic combinations of itraconazole with other antifungals or immunomodulatory drugs for the treatment of complex fungal infections. []
  • Anticancer Potential: Further investigating the anti-cancer activity of itraconazole in different types of cancer and elucidating its underlying mechanisms. [, ]

Hydroxyitraconazole

    Compound Description: Hydroxyitraconazole is the major active metabolite of itraconazole. Like itraconazole, it exhibits potent antifungal activity against a wide range of fungal species. It is formed through hepatic metabolism of itraconazole via the cytochrome P450 enzyme CYP3A4. [, , ]

    Relevance: Hydroxyitraconazole is structurally similar to itraconazole and shares its mechanism of action. It contributes significantly to the overall antifungal activity observed following itraconazole administration. In some cases, hydroxyitraconazole achieves higher plasma concentrations than its parent compound, itraconazole. [, , , ]

Ketoconazole

    Compound Description: Ketoconazole is an imidazole antifungal drug that acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. It was widely used for systemic fungal infections but is now less commonly prescribed due to concerns over toxicity and drug interactions. [, ]

Fluconazole

    Compound Description: Fluconazole is a triazole antifungal drug, like itraconazole, that inhibits ergosterol synthesis. It is commonly used for the treatment of various fungal infections, including Candida infections, cryptococcal meningitis, and endemic mycoses. [, , ]

    Relevance: Fluconazole and itraconazole are both triazole antifungals that share a similar mechanism of action. They have overlapping spectra of activity, but some differences in potency and pharmacokinetic properties. Fluconazole is often preferred for its favorable safety profile and simpler dosing regimen compared to itraconazole. [, , ]

Amphotericin B

    Compound Description: Amphotericin B is a polyene antifungal agent that binds to ergosterol in the fungal cell membrane, leading to cell death. It is a broad-spectrum antifungal agent used for severe, life-threatening fungal infections. [, , ]

    Relevance: Amphotericin B is often considered a first-line treatment for severe fungal infections, while itraconazole may be used for milder cases or as step-down therapy. While both drugs are effective antifungals, they have different mechanisms of action and toxicity profiles. [, , ]

Terbinafine

    Compound Description: Terbinafine is an allylamine antifungal drug that inhibits squalene epoxidase, an enzyme involved in ergosterol synthesis. It is highly effective for dermatophyte infections, including onychomycosis. [, , , ]

    Relevance: Terbinafine and itraconazole are both commonly used for onychomycosis, but they target different steps in the ergosterol biosynthesis pathway. Terbinafine is considered more effective for dermatophyte onychomycosis, while itraconazole has broader activity against other fungal species. [, , , ]

Voriconazole

    Compound Description: Voriconazole is a triazole antifungal drug that inhibits ergosterol synthesis and is effective against a broad spectrum of fungi, including Aspergillus species. It is often used for invasive aspergillosis and other serious fungal infections. []

    Relevance: Both voriconazole and itraconazole are triazole antifungal drugs, sharing a similar mechanism of action. Voriconazole may be used as an alternative to itraconazole in cases of resistance or intolerance. []

Schering 56592

    Compound Description: Schering 56592 is a triazole antifungal agent that demonstrates potent activity against Histoplasma capsulatum in vitro and in vivo. Its efficacy against histoplasmosis has been investigated in animal models. []

    Relevance: Schering 56592, like itraconazole, is a triazole antifungal that inhibits ergosterol synthesis. It has shown promising results against histoplasmosis in preclinical studies. []

BMS-207147 (ER-30346)

    Compound Description: BMS-207147, also known as ER-30346, is a triazole antifungal agent that exhibits broad-spectrum activity against various fungal species, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. []

    Relevance: BMS-207147 shares a similar mechanism of action with itraconazole, inhibiting ergosterol synthesis. It demonstrates comparable or even greater potency against certain fungal species compared to itraconazole. []

Classification

Itraconazole is classified as a triazole antifungal agent. This classification is based on its chemical structure, which includes a five-membered aromatic ring containing three nitrogen atoms. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Synthesis Analysis

The synthesis of itraconazole involves several complex steps, typically comprising nine main chain reactions and three side chain reactions. The final step is a condensation reaction between two key intermediates: 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one and a methanesulfonate ester derivative.

Key Synthesis Steps

  1. Preparation of Intermediates: The synthesis begins with the formation of specific intermediates through various chemical reactions.
  2. Condensation Reaction: The key condensation reaction takes place under alkaline conditions (typically using sodium hydroxide) at elevated temperatures (around 110 °C) for several hours.
  3. Crystallization: After the reaction is complete, the mixture is cooled and filtered to obtain crude itraconazole, which is then purified through recrystallization.

For example, one method involves dissolving specific sulfonate compounds in organic solvents and reacting them with hydroxylic species under controlled conditions to yield high purity itraconazole with yields around 91-95% .

Molecular Structure Analysis

Itraconazole has a complex molecular structure characterized by multiple functional groups that facilitate its antifungal activity.

Structural Features

  • Chemical Formula: C_35H_38Cl_2N_8O_4S
  • Molecular Weight: Approximately 705.7 g/mol
  • Key Functional Groups: The structure includes triazole rings, aromatic rings, and piperazine moieties that contribute to its pharmacological properties.

The presence of chlorine substituents and the triazole ring are critical for its mechanism of action against fungal pathogens.

Chemical Reactions Analysis

Itraconazole participates in various chemical reactions primarily related to its synthesis and interactions with biological targets.

Notable Reactions

  1. Condensation Reactions: These are pivotal in forming the itraconazole molecule from simpler precursors.
  2. Metal Complex Formation: Itraconazole can also form complexes with metals such as zinc, enhancing its biological activity against certain pathogens .
  3. Degradation Pathways: Understanding the degradation pathways of itraconazole is essential for assessing its stability in pharmaceutical formulations.
Mechanism of Action

The primary mechanism of action for itraconazole involves the inhibition of ergosterol synthesis in fungal cell membranes.

Detailed Mechanism

  • Target Enzyme: Itraconazole inhibits lanosterol 14α-demethylase, an enzyme involved in the conversion of lanosterol to ergosterol.
  • Consequences: This inhibition disrupts cell membrane integrity and function, leading to cell death or growth inhibition in susceptible fungi.

Research indicates that itraconazole's binding affinity to the target enzyme is influenced by its molecular structure, particularly the triazole ring .

Physical and Chemical Properties Analysis

Itraconazole exhibits several physical and chemical properties that are crucial for its pharmaceutical applications.

Key Properties

  • Solubility: Itraconazole has limited solubility in water but is soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Stability: It is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 170–175 °C.

These properties are significant for formulation development and determining appropriate delivery methods .

Applications

Itraconazole is widely used in clinical settings for treating systemic fungal infections such as:

  • Aspergillosis: Effective against invasive forms caused by Aspergillus species.
  • Candidiasis: Used for both oropharyngeal and esophageal candidiasis.
  • Dermatophyte Infections: Treats skin infections caused by dermatophytes.

Additionally, research continues into enhancing itraconazole's efficacy through novel formulations such as micelles or metal complexes to improve solubility and bioavailability .

Introduction to Itraconazole: Background and Significance

Historical Development and Clinical Adoption of Itraconazole

Itraconazole emerged as a significant advancement in antifungal therapeutics following its patenting in 1978 and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1992 [1]. Developed initially as a successor to ketoconazole, itraconazole addressed a critical unmet need for broad-spectrum systemic antifungals with improved safety profiles. Unlike earlier azoles, itraconazole demonstrated potent activity against Aspergillus species, filling a therapeutic gap left by fluconazole [4]. Its initial formulation as a capsule containing sugar-coated pellets presented bioavailability challenges, particularly in immunocompromised patients with gastrointestinal abnormalities or concomitant acid-reducing therapies [4]. This limitation spurred the development of a hydroxypropyl-β-cyclodextrin-based oral solution in the 1990s, which significantly enhanced bioavailability by facilitating intestinal absorption independent of gastric pH [4]. The inclusion complex technology represented a breakthrough in galenics, enabling reliable systemic drug levels in critically ill patients.

Clinical adoption accelerated following its inclusion on the World Health Organization's List of Essential Medicines, cementing its role in treating endemic mycoses like histoplasmosis, blastomycosis, and paracoccidioidomycosis [1] [2]. Itraconazole's antifungal prophylaxis efficacy in high-risk hematology patients, particularly against invasive aspergillosis, established it as a cornerstone in managing immunocompromised hosts [4]. The drug's clinical trajectory exemplifies how formulation innovations can overcome pharmacokinetic barriers, transforming a promising compound into a clinically indispensable agent.

Structural and Chemical Characterization of Itraconazole

Itraconazole (chemical name: rac-1-sec-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one; molecular formula: C~35~H~38~Cl~2~N~8~O~4~; molecular weight: 705.64 g/mol) features a complex triazole-based architecture [1] [7]. The molecule contains three chiral centers, generating four stereoisomers that exist as two enantiomeric pairs in clinical formulations [1]. The stereochemical configuration significantly influences pharmacological activity, with the cis-configured 2S,4R and 2R,4S isomers exhibiting superior antifungal potency compared to trans-isomers [7].

Structural Components and Functions:

  • Triazolone ring: Serves as the primary pharmacophore for antifungal activity through cytochrome P450 inhibition
  • sec-Butyl side chain: Modulates biological activity beyond antifungal effects, including antiangiogenic properties
  • Dioxolane ring: Contains dichlorophenyl and triazolylmethyl groups essential for target binding
  • Arylpiperazine linker: Connects the triazolone and dioxolane moieties, influencing molecular flexibility

The molecule's high lipophilicity (logP ~5.66 at pH 8.1) contributes to its extensive tissue distribution but also limits aqueous solubility (7.8 ± 0.4 × 10^−6^ mol/L at pH 1.6) [1] [5]. Itraconazole exhibits pH-dependent solubility, with significantly higher dissolution in acidic environments. This property necessitated advanced formulation strategies, including amorphous solid dispersions with hydrophilic polymers like soluplus®, which disrupt crystal lattice energy and enhance dissolution kinetics [5]. Spectroscopic characterization reveals distinctive signatures: infrared spectra show N-H stretching at 3100 cm⁻¹, C=O vibration at 1700 cm⁻¹, and triazole ring absorptions at 1500-1600 cm⁻¹ [1].

Table 1: Stereochemical Configuration and Relative Activity of Itraconazole Isomers

Stereoisomer DesignationConfigurationRelative Antifungal ActivityRelative Antiangiogenic Activity
1a2S,4R,2'SHighHigh
1b2S,4R,2'RHighModerate
1e2S,4S,2'SModerateLow
1f2S,4S,2'RLowVery Low

Data derived from synthesis and testing of individual stereoisomers [7]

Structure-activity relationship (SAR) studies demonstrate that modifications to the sec-butyl side chain profoundly impact non-antifungal activities. Analogs with branched 4-carbon chains exhibit enhanced inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, while linear chains diminish this effect [7]. Conversely, the triazole moiety, essential for antifungal activity through 14α-demethylase binding, is dispensable for anticancer effects, enabling targeted structural optimization for specific therapeutic applications [3] [7].

Current Research Trends and Unmet Scientific Needs

Research on itraconazole has expanded dramatically beyond its antifungal roots, revealing unexpected pharmacological properties with significant therapeutic implications:

Anticancer Mechanisms and Clinical Translation:Itraconazole inhibits multiple oncogenic pathways through distinct mechanisms unrelated to cytochrome P450 modulation. At high concentrations (≥ 1 μM), it antagonizes the Hedgehog (Hh) pathway by preventing Smoothened (SMO) translocation to primary cilia, mimicking the activity of dedicated Hh inhibitors like sonidegib [1] [9]. Simultaneously, itraconazole disrupts angiogenesis by impairing glycosylation and trafficking of VEGFR2, blocking downstream mTOR signaling, and inhibiting endothelial cell proliferation [1] [7]. Phase II trials in advanced prostate cancer (600 mg/day) demonstrated significant prostate-specific antigen responses and delayed tumor progression [1]. Similarly, combination therapy with pemetrexed in non-small cell lung cancer showed promising activity [1] [9].

Antiviral Applications through OSBP Targeting:Itraconazole exhibits broad-spectrum antiviral activity against enteroviruses, cardioviruses, and hepatitis C virus through oxysterol-binding protein (OSBP) inhibition [3]. SAR studies reveal that the dioxolane-containing core and sec-butyl side chain are essential for OSBP binding, while the triazole moiety is dispensable [3]. Computational modeling suggests itraconazole occupies the cholesterol-binding pocket of OSBP, disrupting its intracellular lipid-shuttling function crucial for viral replication organelle formation.

Table 2: Novel Molecular Targets and Mechanisms of Itraconazole Beyond Antifungal Activity

Therapeutic AreaPrimary Molecular TargetDownstream EffectsClinical Development Stage
Oncology (Hh pathway)Smoothened (SMO)GLI1 transcription inhibitionPhase II trials for basal cell carcinoma
Oncology (Angiogenesis)VEGFR2 glycosylation machineryImpaired receptor maturation and signalingPhase II in prostate and lung cancers
VirologyOxysterol-binding protein (OSBP)Disruption of viral replication organellesPreclinical for enteroviruses
Autophagy ModulationCholesterol traffickingImpaired lysosomal functionPreclinical investigation

Advanced Drug Delivery Systems:To overcome solubility limitations and enable dose escalation for anticancer applications, researchers are developing amorphous solid dispersions (ASDs) using hot-melt extrusion (HME) with hydrophilic polymers including soluplus®, polyvinylpyrrolidone-vinyl acetate, and hydroxypropyl methylcellulose [5]. These ASDs achieve supersaturation and enhance bioavailability without cyclodextrin-associated osmotic diarrhea. Furthermore, fused deposition modeling (FDM) 3D printing of itraconazole-loaded filaments enables fabrication of personalized dosage forms with programmable release profiles [5]. Structural designs (e.g., honeycomb matrices) control surface area and dissolution kinetics, permitting precision dosing critical for therapeutic applications requiring sustained high concentrations.

Properties

CAS Number

873066-43-4

Product Name

Itraconazole

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1

InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Solubility

Insoluble
Practically insoluble in water and dilute acidic solutions
9.64e-03 g/L

Synonyms

4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one;

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.